3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one is a chemical compound that features a chromanone core structure with a benzo[d][1,3]dioxole moiety attached to it. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable chromanone precursor. This reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone moiety to chromanol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanols .
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole structure and are studied for their anticancer properties.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one is unique due to its specific chromanone core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
94141-38-5 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H14O4/c18-17-12(9-19-14-4-2-1-3-13(14)17)7-11-5-6-15-16(8-11)21-10-20-15/h1-6,8,12H,7,9-10H2 |
InChI Key |
BBGWZYRUYJYIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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